molecular formula C10H8F2N2O2 B13920597 Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate

Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate

Cat. No.: B13920597
M. Wt: 226.18 g/mol
InChI Key: ZZBSJZCHXLXJLC-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the difluoromethyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate typically involves the introduction of the difluoromethyl group into the indazole structure. One common method is the difluoromethylation of indazole derivatives using difluoromethylation reagents. For example, the reaction of 1H-indazole-5-carboxylate with difluoromethylating agents under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the indazole core. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(trifluoromethyl)-1H-indazole-5-carboxylate
  • Methyl 1-(chloromethyl)-1H-indazole-5-carboxylate
  • Methyl 1-(bromomethyl)-1H-indazole-5-carboxylate

Uniqueness

Methyl 1-(difluoromethyl)-1H-indazole-5-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bonding ability. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

IUPAC Name

methyl 1-(difluoromethyl)indazole-5-carboxylate

InChI

InChI=1S/C10H8F2N2O2/c1-16-9(15)6-2-3-8-7(4-6)5-13-14(8)10(11)12/h2-5,10H,1H3

InChI Key

ZZBSJZCHXLXJLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(N=C2)C(F)F

Origin of Product

United States

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